2-[3-({[4-(dimethylamino)phenyl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol
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Overview
Description
2-[3-({[4-(dimethylamino)phenyl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol is a complex organic compound characterized by the presence of a pyrazole ring, a dimethylamino group, and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-({[4-(dimethylamino)phenyl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol typically involves multi-step organic reactions. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[3-({[4-(dimethylamino)phenyl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the pyrazole ring or the dimethylamino group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[3-({[4-(dimethylamino)phenyl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-[3-({[4-(dimethylamino)phenyl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrazole ring can engage in π-π stacking with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethoxy ethanol: Shares the dimethylamino and ethanol moieties but lacks the pyrazole ring.
Levalbuterol Related Compound F: Contains a similar ethanol moiety but differs in the aromatic and amine groups.
2-(3,4-Dimethoxyphenyl)ethanol: Similar ethanol moiety but different aromatic substitution pattern.
Uniqueness
2-[3-({[4-(dimethylamino)phenyl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol is unique due to the combination of its pyrazole ring and dimethylamino group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H20N4O |
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Molecular Weight |
260.33 g/mol |
IUPAC Name |
2-[3-[[4-(dimethylamino)phenyl]methylamino]pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C14H20N4O/c1-17(2)13-5-3-12(4-6-13)11-15-14-7-8-18(16-14)9-10-19/h3-8,19H,9-11H2,1-2H3,(H,15,16) |
InChI Key |
PPRNPLIKJYOSFS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNC2=NN(C=C2)CCO |
Origin of Product |
United States |
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